Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH

Description

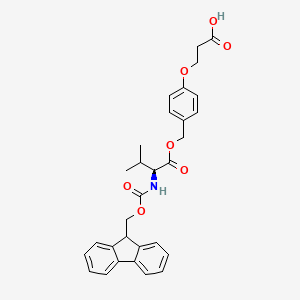

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected valine derivative. Its structure includes a benzyl ester (O-CH2-Ph) linked via an ethylene glycol chain (OCH2-CH2) to a terminal carboxylic acid group. This design combines the stability of the Fmoc protecting group with a flexible, hydrophilic linker, making it suitable for applications in peptide synthesis, bioconjugation, and drug delivery. The benzyl ester may offer controlled deprotection under specific conditions, while the ethylene glycol chain enhances solubility in polar solvents .

Properties

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7/c1-19(2)28(29(34)37-17-20-11-13-21(14-12-20)36-16-15-27(32)33)31-30(35)38-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,19,26,28H,15-18H2,1-2H3,(H,31,35)(H,32,33)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCVJXSGVIYEO-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH typically involves the following steps:

Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of valine.

Esterification: The valine derivative is then esterified with a phenoxyacetic acid derivative.

Linkage Formation: The esterified product is linked to a propanoic acid derivative through an ether bond.

The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.

Hydrolysis: The ester and ether bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DIC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM).

Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Deprotection: L-Val-O-CH2-Ph-OCH2-CH2-COOH.

Coupling: Peptide chains with the Fmoc group still attached.

Hydrolysis: Free valine derivative and phenoxyacetic acid derivative.

Scientific Research Applications

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is widely used in scientific research, particularly in the following fields:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of valine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Structural and Functional Features

The compound’s unique features are best understood by comparing it to structurally or functionally related Fmoc-protected amino acids and derivatives (Table 1).

Table 1: Key Properties of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH and Analogous Compounds

*Note: Formula/weight for this compound is inferred based on structural analogs.

(i) Backbone and Side-Chain Modifications

- Fmoc-Val-OH vs. Target Compound :

Fmoc-Val-OH lacks the benzyl-ethylene glycol-carboxylic acid side chain, limiting its utility in conjugation or solubility-driven applications. The target compound’s extended linker enables controlled release or attachment to other molecules (e.g., fluorescent tags, drugs) . - Fmoc-Phe(4-Cl)-OH :

The chlorinated phenyl group increases hydrophobicity, favoring membrane permeability, whereas the target compound’s ethylene glycol linker enhances hydrophilicity, ideal for aqueous reaction environments .

(ii) Linker Functionality

- Fmoc-NH-PEG2-CH2COOH :

While both compounds feature ethylene glycol linkers, the PEG2 chain in this derivative is shorter than the target compound’s CH2-Ph-OCH2-CH2 chain. The aromatic benzyl group in the target compound may improve stability in organic solvents or enable π-π interactions in drug delivery systems .

(iii) Deprotection and Stability

- Fmoc-p-carboxy-Phe(OtBu)-OH: The tert-butyl (OtBu) protecting group requires acidic conditions for deprotection, whereas the benzyl ester in the target compound might be cleaved via hydrogenolysis or mild acids, offering versatility in synthetic routes .

Research Findings and Trends

Solubility Enhancements :

PEG-containing derivatives (e.g., Fmoc-NH-PEG2-CH2COOH) demonstrate improved solubility in polar solvents, a feature critical for peptide synthesis in aqueous-organic mixed systems .

Chiral Specificity : Enantiomeric analogs like Fmoc-D-Val-OH highlight the importance of stereochemistry in peptide bioactivity, suggesting that the target compound’s L-configuration may be optimized for biological compatibility .

Biological Activity

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH, a derivative of valine, is a compound widely recognized for its role in peptide synthesis and its potential applications in drug development and bioconjugation. This article explores its biological activity, mechanisms, and various research findings.

Chemical Structure and Synthesis

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of valine, along with a phenoxyacetic acid derivative linked through an ether bond to a propanoic acid moiety. The general synthetic route involves:

- Fmoc Protection : Protecting the amino group of valine.

- Esterification : Esterifying the valine derivative with a phenoxyacetic acid.

- Linkage Formation : Forming an ether bond with a propanoic acid derivative.

Reaction conditions often involve organic solvents like dichloromethane and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to facilitate coupling reactions .

The primary mechanism of action for this compound involves its function as a protective group during solid-phase peptide synthesis (SPPS). The Fmoc group shields the amino group from unwanted side reactions, allowing for selective peptide elongation. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds .

1. Peptide Synthesis

This compound is crucial in SPPS, enabling the construction of complex peptides and proteins. Its stability and ease of handling make it ideal for automated synthesizers .

2. Drug Development

This compound plays a significant role in designing peptide-based therapeutics aimed at specific biological pathways, including cancer treatments. By facilitating the synthesis of peptide analogs, it contributes to developing drugs that can selectively target tumor cells .

3. Bioconjugation

This compound can be utilized to create bioconjugates essential for targeted drug delivery systems and diagnostic tools. This application is particularly valuable in enhancing the efficacy of therapeutic agents .

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Acts as a protecting group in SPPS for complex peptide formation |

| Drug Development | Facilitates the creation of peptide-based therapeutics targeting diseases |

| Bioconjugation | Essential for developing targeted delivery systems |

| Cancer Therapy | Aids in synthesizing peptide analogs for selective tumor targeting |

| Protein Engineering | Modifies proteins for enhanced stability and functionality |

Case Study: Peptide-Based Therapeutics

In recent studies, this compound has been employed to synthesize peptides that exhibit significant anti-cancer activity. For instance, research demonstrated that specific peptide derivatives synthesized using this compound showed promising results against various cancer cell lines, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.